molecular formula C14H18ClNO3 B5327868 2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide

2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide

Cat. No. B5327868
M. Wt: 283.75 g/mol
InChI Key: ZUQZBTPJQTVKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide, also known as CPFE, is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation. This may help to reduce inflammation and pain in a variety of conditions.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have antioxidant and neuroprotective effects, making it a promising candidate for further research in a variety of therapeutic areas.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide for lab experiments is that it is a synthetic compound, making it easier to standardize and control for experimental purposes. However, one limitation is that further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are a number of potential future directions for research on 2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide. Some of the most promising areas of research include its use as an anti-inflammatory agent, an analgesic, and a potential treatment for cancer. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, more research is needed to explore its potential use in combination with other therapeutic agents.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide involves the reaction of 4-chlorophenol with 2-chloroacetyl chloride in the presence of a base to form 2-(4-chlorophenoxy)acetophenone. This intermediate is then reacted with tetrahydro-2-furanethanol in the presence of a strong acid to yield the final product, this compound.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been studied for its potential therapeutic properties in a variety of scientific research applications. Some of the most promising areas of research include its use as an anti-inflammatory agent, an analgesic, and a potential treatment for cancer.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-10(13-3-2-8-18-13)16-14(17)9-19-12-6-4-11(15)5-7-12/h4-7,10,13H,2-3,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQZBTPJQTVKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.